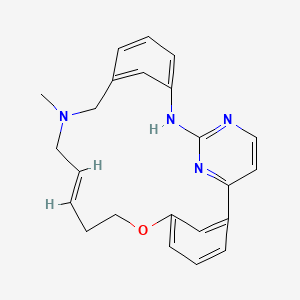

SB1317

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

SB1317 is a useful research compound. Its molecular formula is C23H24N4O and its molecular weight is 372.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

TG02 primarily targets cyclin-dependent kinases (CDKs), JAK2, and FLT3 . CDKs are crucial for cell cycle control and transcription initiation, while JAK2 and FLT3 are involved in various signaling pathways .

Mode of Action

TG02 inhibits its targets in a dose-dependent manner, blocking signaling pathways downstream of CDKs, JAK2, and FLT3 . Its main targets are CDKs, particularly CDK9 . By inhibiting CDK9, TG02 blocks the activation of RNA polymerase II and transcription, leading to the depletion of short-lived proteins such as Mcl-1 .

Biochemical Pathways

TG02 affects multiple biochemical pathways due to its multi-kinase inhibition. It depletes Mcl-1, a protein that inhibits apoptosis, thereby inducing cell death . It also blocks B-cell receptor signaling in chronic lymphocytic leukemia, inhibiting NF-κB and Akt activation .

Pharmacokinetics

TG02 exhibits favorable pharmacokinetics after oral dosing in xenograft models . It accumulates in tumor tissues, effectively blocking both CDK and STAT signaling . The exposures of TG02 in humans are sufficient for achieving inhibitory concentrations required in the majority of the glioma cell lines tested .

Result of Action

TG02’s action results in the induction of G1 cell cycle arrest and apoptosis . It depletes Mcl-1 and XIAP, leading to cell death in primary acute myeloid leukemia cells . In chronic lymphocytic leukemia, it induces apoptosis and blocks B-cell receptor signaling .

Action Environment

TG02’s action, efficacy, and stability can be influenced by various environmental factors. It’s worth noting that TG02 is not a substrate of P-GP, and concentrations in the brain are 2.4 times higher than in plasma , suggesting that it may be effective in environments with active efflux transporters.

生化学分析

Biochemical Properties

TG02 interacts with several enzymes and proteins, primarily cyclin-dependent kinases (CDKs), JAK2, and FLT3 . Its inhibition of CDK9 blocks the activation of RNA polymerase II and transcription . This leads to the depletion of Mcl-1 and rapid induction of apoptosis in primary CLL cells .

Cellular Effects

TG02 has been found to induce G1 cell cycle arrest and apoptosis in a broad range of tumor cell lines . It also blocks B-cell receptor signaling in chronic lymphocytic leukemia (CLL) through dual mechanisms of action . In vivo, TG02 exhibits favorable pharmacokinetics after oral dosing in xenograft models and accumulates in tumor tissues .

Molecular Mechanism

TG02 exerts its effects at the molecular level primarily through the inhibition of CDKs, JAK2, and FLT3 . Its inhibition of CDK9 blocks the activation of RNA polymerase II and transcription . This leads to the depletion of Mcl-1 and rapid induction of apoptosis in primary CLL cells .

Dosage Effects in Animal Models

It is known that TG02 exhibits favorable pharmacokinetics after oral dosing in xenograft models .

Metabolic Pathways

TG02 is involved in the inhibition of CDKs, JAK2, and FLT3 . These are key enzymes in various metabolic pathways, including cell cycle regulation and signal transduction .

Transport and Distribution

It is known that TG02 accumulates in tumor tissues after oral dosing in xenograft models .

Subcellular Localization

Given its role as a multi-kinase inhibitor, it is likely to be found in the cytoplasm where it can interact with its target enzymes .

特性

IUPAC Name |

(16Z)-14-methyl-20-oxa-5,7,14,27-tetrazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(25),2(27),3,5,8,10,12(26),16,21,23-decaene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O/c1-27-13-3-2-4-14-28-21-10-6-8-19(16-21)22-11-12-24-23(26-22)25-20-9-5-7-18(15-20)17-27/h2-3,5-12,15-16H,4,13-14,17H2,1H3,(H,24,25,26)/b3-2- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXBAJLGYBMTJCY-IHWYPQMZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC=CCCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C/C=C\CCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50587492 |

Source

|

| Record name | (16Z)-14-Methyl-20-oxa-5,7,14,27-tetraazatetracyclo[19.3.1.1~2,6~.1~8,12~]heptacosa-1(25),2(27),3,5,8(26),9,11,16,21,23-decaene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937270-47-8 |

Source

|

| Record name | (16Z)-14-Methyl-20-oxa-5,7,14,27-tetraazatetracyclo[19.3.1.1~2,6~.1~8,12~]heptacosa-1(25),2(27),3,5,8(26),9,11,16,21,23-decaene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-{[bis(4-methoxyphenyl)methyl][(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-carbamoylbutanoic acid](/img/structure/B8067043.png)

![Ethyl 3-amino-3-[4-(2,6-dimethylphenyl)piperazin-1-yl]prop-2-enoate](/img/structure/B8067058.png)

![(1S,5S)-3-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B8067070.png)

![Diphenylmethyl(6r,7r)-3-methyl-8-oxo-7-[(phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B8067089.png)

![2-[(4-Chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B8067095.png)

![(1R,2R,4S)-2-bromobicyclo[2.2.1]heptane](/img/structure/B8067124.png)